AY9Hdq4A2H

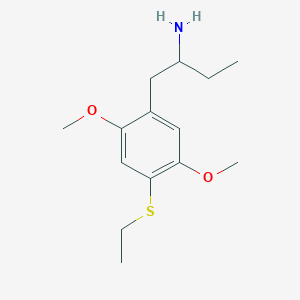

Description

Structure

3D Structure

Properties

CAS No. |

850007-13-5 |

|---|---|

Molecular Formula |

C14H23NO2S |

Molecular Weight |

269.40 g/mol |

IUPAC Name |

1-(4-ethylsulfanyl-2,5-dimethoxyphenyl)butan-2-amine |

InChI |

InChI=1S/C14H23NO2S/c1-5-11(15)7-10-8-13(17-4)14(18-6-2)9-12(10)16-3/h8-9,11H,5-7,15H2,1-4H3 |

InChI Key |

KLAWPCIXPDTGCZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC1=CC(=C(C=C1OC)SCC)OC)N |

Origin of Product |

United States |

Molecular Pharmacology of Ay9hdq4a2h 4c T 2

Receptor Binding Profiles and Ligand Affinity of AY9Hdq4A2H (4C-T-2)

Receptor binding studies provide crucial data on the affinity of a compound for specific receptor subtypes. Affinity is typically expressed as the inhibition constant (Ki), where a lower Ki value indicates higher binding affinity. plos.org this compound has demonstrated affinity for several serotonin (B10506), dopamine (B1211576), adrenergic, and sigma receptor subtypes, as well as some interaction with imidazoline (B1206853) receptors. wikipedia.orgiiab.me

Serotonin Receptor Subtype Interactions (e.g., 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT5A, 5-HT7)

This compound exhibits varying degrees of affinity for different serotonin receptor subtypes. Notable affinities have been observed for the 5-HT2A, 5-HT2B, and 5-HT2C receptors. wikipedia.orgiiab.me Lower affinity is reported for 5-HT1A, 5-HT1E, 5-HT5A, and 5-HT7 receptors, while affinity for 5-HT1B, 5-HT1D, 5-HT3, 5-HT4, and 5-HT6 receptors is reported as greater than 10,000 nM. wikipedia.org

Here is a summary of the binding affinities for serotonin receptor subtypes:

| Receptor Subtype | Affinity (Ki, nM) |

| 5-HT1A | 5,339 wikipedia.orgiiab.me |

| 5-HT1B | >10,000 wikipedia.org |

| 5-HT1D | >10,000 wikipedia.org |

| 5-HT1E | 9,879 wikipedia.orgiiab.me |

| 5-HT2A | 274.1 iiab.me, 274 wikipedia.org |

| 5-HT2B | 58.1 wikipedia.orgiiab.me |

| 5-HT2C | 468.6 iiab.me, 469 wikipedia.org |

| 5-HT5A | 1,587 wikipedia.orgiiab.me |

| 5-HT7 | 3,829 wikipedia.orgiiab.me |

Dopamine Receptor Subtype Interactions (e.g., D3)

This compound shows affinity for the dopamine D3 receptor. wikipedia.orgiiab.me Its affinity for other dopamine receptor subtypes (D1, D2, D4, D5) is reported as greater than 10,000 nM. wikipedia.org

Here is a summary of the binding affinity for the dopamine D3 receptor:

| Receptor Subtype | Affinity (Ki, nM) |

| D3 | 1,273 wikipedia.orgiiab.me |

Adrenergic Receptor Subtype Interactions (e.g., β2)

Affinity data indicates that this compound interacts with the β2-adrenergic receptor. wikipedia.orgiiab.me Its affinity for α1A, α1B, α2A, α2B, α2C, and β1 adrenergic receptors is reported as greater than 10,000 nM. wikipedia.org

Here is a summary of the binding affinity for the β2-adrenergic receptor:

| Receptor Subtype | Affinity (Ki, nM) |

| β2 | 124.9 wikipedia.orgiiab.me |

Sigma Receptor Subtype Interactions (e.g., σ1)

This compound has demonstrated affinity for the sigma-1 (σ1) receptor. wikipedia.orgiiab.me Its affinity for the sigma-2 (σ2) receptor is reported as greater than 10,000 nM. wikipedia.org

Here is a summary of the binding affinity for the σ1 receptor:

| Receptor Subtype | Affinity (Ki, nM) |

| σ1 | 514 iiab.me, 514.6 wikipedia.org |

Trace Amine-Associated Receptor 1 (TAAR1) Interactions

Agonist and Antagonist Functional Activity of this compound (4C-T-2) at Specific Receptors

While binding affinity indicates that a compound can interact with a receptor, functional activity assays are necessary to determine whether the compound acts as an agonist (activating the receptor) or an antagonist (blocking receptor activation). oup.comoup.comlibretexts.org The functional activity of this compound has been specifically assayed at the 5-HT2A and 5-HT2C receptors. iiab.me

Research indicates that this compound acts as a partial agonist at both the 5-HT2A and 5-HT2C receptors. wikipedia.orgiiab.me Functional activity data, including EC50 (half-maximal effective concentration) and Emax (maximal efficacy) values, have been reported for these interactions. wikipedia.orgplos.org

Here is a summary of the functional activity at the 5-HT2 receptor subtypes:

| Receptor Subtype | Functional Activity | EC50 (nM) | Emax (% relative to 5-HT) |

| 5-HT2A | Partial Agonist | 13.1–53 wikipedia.org | 78% wikipedia.org |

| 5-HT2C | Partial Agonist | 7.3–13.2 wikipedia.org | 86–121% wikipedia.org |

The functional activity of this compound at other receptors for which binding affinity has been reported, such as 5-HT1A, 5-HT1E, 5-HT5A, 5-HT7, D3, β2-adrenergic, and σ1 receptors, has not been assayed according to the provided information. iiab.me

Signal Transduction Pathways Modulated by this compound (4C-T-2)

The initial step in the modulation of cellular signal transduction pathways by a compound like this compound (4C-T-2) typically involves its binding to specific cellular receptors. Research has investigated the binding profile of 4C-T-2 across a range of receptors, primarily G protein-coupled receptors (GPCRs). The affinity of a compound for a receptor is commonly expressed as the inhibition constant (Ki), where a lower Ki value indicates higher binding affinity.

Available data indicates that 4C-T-2 exhibits binding affinity for several serotonin receptors (5-HT receptors), adrenergic receptors, and other targets. Notably, it shows relatively higher affinity for certain 5-HT2 receptor subtypes. wikipedia.orgiiab.me

| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| 5-HT1A | 5,339 | wikipedia.orgiiab.me |

| 5-HT1E | 9,879 | wikipedia.orgiiab.me |

| 5-HT2A | 274.1 | wikipedia.orgiiab.me |

| 5-HT2B | 58.1 | wikipedia.orgiiab.me |

| 5-HT2C | 468.6 | wikipedia.orgiiab.me |

| 5-HT5A | 1,587 | wikipedia.orgiiab.me |

| 5-HT7 | 3,829 | wikipedia.orgiiab.me |

| β2 | 124.9 | wikipedia.org |

| D3 | 1,273 | wikipedia.org |

| I1 | 946.5 | wikipedia.org |

| σ1 | 514.6 | wikipedia.org |

Note: Higher Ki values indicate lower binding affinity. Values >10,000 nM are often considered to indicate negligible binding affinity at typical pharmacological concentrations.

Beyond receptor binding, 4C-T-2 has been reported to act as an agonist at serotonin 5-HT2 receptors, including the 5-HT2A and 5-HT2C subtypes. wikipedia.org Activation of GPCRs like the 5-HT2 receptors typically initiates intracellular signal transduction cascades. The 5-HT2A and 5-HT2C receptors are primarily coupled to the Gq protein, which, upon activation, leads to the stimulation of phospholipase C (PLC). This enzyme hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of calcium ions from intracellular stores, while DAG activates protein kinase C (PKC). These events can lead to a variety of downstream cellular responses. creative-diagnostics.comslideshare.net

While the receptor binding profile and agonist activity at 5-HT2A and 5-HT2C receptors suggest that 4C-T-2 would modulate the PLC/IP3/DAG/Ca2+ pathway, detailed experimental data specifically characterizing the activation or modulation of these or other signal transduction pathways by 4C-T-2 was not identified in the available search results. Research on signal transduction often involves examining downstream effectors, second messenger production (e.g., cAMP, IP3, intracellular calcium), and the phosphorylation status of key signaling proteins.

Allosteric Modulation and Biased Agonism Considerations for this compound (4C-T-2)

Allosteric modulation refers to the binding of a ligand to a site on a receptor distinct from the orthosteric site (where the endogenous ligand binds), which then modifies the receptor's response to the orthosteric ligand. biorxiv.orgnih.govrsc.org This modulation can be positive (enhancing the orthosteric ligand's effect), negative (reducing it), or neutral. Allosteric modulators can alter the affinity of the orthosteric ligand, its efficacy, or both. biorxiv.orgnih.gov

Biased agonism, also known as functional selectivity, occurs when a ligand stabilizes specific receptor conformations that preferentially activate certain downstream signaling pathways over others, even when acting on the same receptor. biorxiv.orgnih.govmonash.edu For GPCRs, this means a ligand might preferentially activate G protein signaling (e.g., Gq, Gi, Gs) or β-arrestin recruitment, leading to different cellular outcomes. nih.govpnas.org The concept of biased agonism is important because different signaling pathways activated by the same receptor can mediate distinct physiological or therapeutic effects. monash.edu

While the concepts of allosteric modulation and biased agonism are increasingly recognized as important aspects of GPCR pharmacology and drug discovery nih.govmonash.edu, no specific research findings investigating whether this compound (4C-T-2) acts as an allosteric modulator at any receptor or exhibits biased agonism at its target receptors were identified in the conducted literature search. Studies to determine allosteric modulation would typically involve examining the effects of 4C-T-2 on the binding or functional activity of endogenous or known orthosteric ligands. Assessing biased agonism would require comparing the compound's efficacy and potency across multiple signaling pathways coupled to a single receptor.

Therefore, based on the currently available information, the potential for this compound (4C-T-2) to act as an allosteric modulator or exhibit biased agonism remains unexplored in the provided search results.

Structure Activity Relationship Sar Studies of Ay9hdq4a2h 4c T 2 and Its Analogues

Impact of Substituent Modifications on Pharmacological Activity of AY9Hdq4A2H (4C-T-2) Analogues

Substituent modifications on the phenethylamine (B48288) core of this compound can significantly alter its pharmacological profile. The core structure features methoxy (B1213986) groups at the 2 and 5 positions, an ethylthio group at the 4 position, and an α-ethyl group on the phenethylamine side chain. wikipedia.org

Studies on related phenethylamines and tryptamines have shown that the nature, position, and electronic properties of substituents on the aromatic ring play a crucial role in determining receptor binding affinity and functional activity. For instance, electron-donating groups can increase electron density on the aromatic ring, influencing interactions with the receptor. researchgate.netacs.orglasalle.edu Conversely, electron-withdrawing groups can decrease electron density. lasalle.edu The size and lipophilicity of substituents also impact how well the molecule can access and fit into the receptor binding site.

The ethylthio group at the 4-position is a key feature of this compound and its 2C-T series relatives. Modifications to this group, such as changing the alkyl chain length or replacing the sulfur atom, would likely impact activity. Similarly, altering the methoxy groups at the 2 and 5 positions, or the α-ethyl group on the side chain, would be expected to influence binding and activity due to changes in steric and electronic properties.

Stereochemical Influence on this compound (4C-T-2) Receptor Interactions

This compound contains a chiral center at the alpha carbon of the ethylamine (B1201723) side chain, meaning it can exist as two enantiomers: (R) and (S). nih.gov Stereochemistry is known to have a profound impact on how a molecule interacts with biological targets, as receptors are chiral entities. Different stereoisomers of a compound can exhibit significant differences in binding affinity, efficacy, and selectivity for various receptors. nih.gov

Studies on other chiral drugs and ligands have demonstrated that stereochemical changes can alter the orientation and binding mode within the receptor, leading to differential activation or inhibition of signaling pathways. nih.govnih.gov Therefore, it is highly probable that the (R)- and (S)-enantiomers of this compound would exhibit different binding affinities and functional activities at their target receptors, particularly the 5-HT2 subtypes.

Design Principles for Novel this compound (4C-T-2) Analogues with Modulated Activity

Designing novel analogues of this compound with modulated activity involves applying SAR principles to create compounds with desired pharmacological properties, such as increased potency, altered receptor selectivity, or modified efficacy. This process often involves making systematic structural changes to the lead compound and evaluating the resulting biological activity.

Key design principles for developing analogues of phenethylamines and related compounds include:

Modifications of Aromatic Ring Substituents: Varying the type, position, and electronic nature of substituents on the phenyl ring (e.g., at the 2, 4, and 5 positions) to optimize interactions with the receptor binding site. researchgate.netacs.orglasalle.edu

Alterations to the Side Chain: Modifying the length, branching, or functional groups on the ethylamine side chain, including the α-ethyl group, to influence binding and metabolic stability.

Bioisosteric Replacements: Substituting functional groups with others that have similar physical or chemical properties but may offer advantages in terms of activity, selectivity, or pharmacokinetics.

Rigidification or Flexibilization: Introducing rigid ring systems or increasing flexibility to constrain or allow for different conformations that might favor binding to specific receptor conformations.

The goal is often to enhance desirable interactions (e.g., hydrogen bonding, van der Waals forces, electrostatic interactions) with specific amino acid residues in the receptor binding pocket while minimizing unfavorable ones. rsc.orgfrontiersin.org Rational design based on existing SAR data and computational modeling can guide the synthesis of novel analogues with a higher probability of possessing the desired modulated activity. tandfonline.comresearchgate.netbohrium.com

Computational Chemistry in SAR Elucidation for this compound (4C-T-2)

Computational chemistry plays an increasingly important role in SAR elucidation and the design of novel analogues. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations can provide valuable insights into how this compound and its analogues interact with their biological targets at a molecular level. frontiersin.orgdovepress.comresearchgate.netscbdd.comnih.gov

Molecular Docking: This technique predicts the preferred binding orientation (pose) and affinity of a ligand within a receptor's binding site. By docking this compound and its analogues to models or crystal structures of target receptors (e.g., 5-HT2A, 5-HT2C), researchers can visualize key interactions and rationalize the observed differences in activity based on structural variations. rsc.orgfrontiersin.orgbohrium.com

QSAR Modeling: QSAR methods develop mathematical models that relate structural descriptors of a series of compounds to their biological activity. researchgate.netdovepress.comscbdd.com These models can help identify the structural features that are most important for activity and predict the activity of new, untested analogues.

Molecular Dynamics Simulations: These simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, allowing for the study of conformational changes and the stability of binding interactions.

Computational methods can complement experimental SAR studies by providing a theoretical framework for understanding the observed activity data and guiding the design of new compounds with improved properties. tandfonline.comresearchgate.netnih.gov

Preclinical Research Models for Investigating Ay9hdq4a2h 4c T 2 Mechanisms

In Vitro Cellular Assays for AY9Hdq4A2H (4C-T-2) Receptor Activity

In vitro cellular assays are fundamental tools for characterizing the interaction of a compound with specific biological targets, such as receptors and enzymes. These assays can provide information on a compound's binding affinity, potency, and efficacy at a given target. Common in vitro techniques include receptor binding assays, functional assays measuring downstream signaling pathways (e.g., calcium mobilization, adenylyl cyclase activity, reporter gene assays), and cell-based assays assessing various cellular responses diva-portal.orgahajournals.orgnih.govresearchgate.netdergipark.org.tr.

Research indicates that 4C-T-2 acts as an agonist at serotonin (B10506) 5-HT2 receptors, including the serotonin 5-HT2A and 5-HT2C receptors. nih.gov While specific detailed data from in vitro cellular assays for 4C-T-2 beyond this general finding were not prominently found in the search results, such assays would typically involve incubating cells expressing the target receptor with varying concentrations of 4C-T-2 and measuring the resulting activity or binding.

Ex Vivo Tissue Preparations for Investigating this compound (4C-T-2) Effects

Ex vivo tissue preparations involve the use of tissues or organs removed from a living organism and maintained in a controlled environment. These preparations allow for the study of a compound's effects in a more complex biological context than in vitro cellular assays, while still offering better control than in vivo models iworx.comoaepublish.com. Examples include isolated organ bath studies to measure smooth muscle contraction or relaxation, or tissue slice preparations for electrophysiological or biochemical analysis researchgate.netjove.com.

While ex vivo models are valuable for investigating the effects of compounds on tissue function and can bridge the gap between in vitro and in vivo studies diva-portal.orgoaepublish.com, specific detailed research findings on the mechanisms of 4C-T-2 using ex vivo tissue preparations were not identified in the provided search results. Such studies could potentially explore the compound's effects on neurotransmitter release, tissue contractility, or other physiological responses in isolated tissues relevant to its known receptor activity.

Animal Models for Neurobiological and Behavioral Studies of this compound (4C-T-2) Analogs

Animal models are crucial for investigating the neurobiological and behavioral effects of compounds and their analogs in a living system dergipark.org.troaepublish.commdpi.comibro.orgnih.govnih.govfrontiersin.orgbiorxiv.org. These models can help elucidate how compounds affect brain function, behavior, and complex physiological processes. Various animal species, most commonly rodents, are used, and models can involve genetic modifications, lesioning, or pharmacological treatments to mimic specific conditions or investigate particular pathways mdpi.comnih.gov. Behavioral tests are used to assess a wide range of endpoints, including locomotion, anxiety, depression, learning, and memory dergipark.org.trnih.gov. Neurobiological studies in animals can involve techniques such as in vivo electrophysiology, microdialysis, and imaging to measure neuronal activity, neurotransmitter levels, and brain structure or function.

4C-T-2 is described as the alpha-ethylated analogue of 2C-T-2 nih.govahajournals.org. While animal models are widely used for studying the neurobiological and behavioral effects of psychoactive substances and their analogs ibro.orgfrontiersin.org, specific detailed research findings on neurobiological or behavioral studies of 4C-T-2 analogs in animal models were not found in the provided search results. Research in this area would typically involve administering the analog to animals and assessing changes in behavior, neurochemistry, or neuronal activity to understand the compound's in vivo mechanisms.

Electrophysiological Techniques for Assessing this compound (4C-T-2)-Induced Cellular Responses

Electrophysiological techniques are used to measure the electrical activity of biological cells and tissues, providing insights into ion channel function, synaptic transmission, and neuronal excitability ahajournals.orgfrontiersin.orgnih.govplos.orgahajournals.orgmdpi.comresearchgate.netbiorxiv.org. Techniques such as patch clamp recording allow for the measurement of currents through single ion channels or across the entire cell membrane, while extracellular recordings can capture the activity of single neurons or populations of neurons frontiersin.orgnih.gov.

Computational and Theoretical Investigations of Ay9hdq4a2h 4c T 2

Molecular Docking and Dynamics Simulations of AY9Hdq4A2H (4C-T-2) with Receptor Targets

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a small molecule (ligand) when bound to a macromolecule (receptor) acs.org. This method aims to predict the three-dimensional structure of a complex formed by a receptor and a small ligand and estimate the binding free energy acs.org. It is widely applied in structure-based virtual screening to prioritize compounds for further study acs.org. For a compound like this compound, molecular docking could be employed to explore its potential binding interactions with various biological targets, such as receptors in the central nervous system, including serotonin (B10506) receptors, which are known to interact with related phenethylamine (B48288) derivatives wikipedia.org. The process typically involves preparing the ligand and receptor structures, performing the docking simulation to generate possible binding poses, and scoring these poses based on predicted binding affinity acs.org.

Molecular dynamics (MD) simulations extend docking studies by providing insights into the dynamic behavior of the ligand-receptor complex over time acs.org. MD simulations allow for the exploration of conformational changes in both the ligand and the receptor upon binding and can provide a more accurate estimation of binding thermodynamics and kinetics acs.org. By simulating the movement of atoms and molecules, MD can reveal the stability of the docked complex, identify key residues involved in interactions, and explore alternative binding pathways or unbinding events dovepress.comacs.orgresearchgate.netnih.govbiorxiv.org. For this compound, MD simulations could be used to refine the binding poses predicted by docking, assess the stability of its interaction with target receptors, and understand how the flexibility of the molecule and the receptor influences binding.

Studies utilizing these techniques on other compounds demonstrate their utility in understanding molecular recognition. For instance, molecular docking studies have been used to assess the binding of various compounds to protein targets, reporting binding energies and identifying interaction types such as hydrogen bonds and hydrophobic interactions nih.govjddtonline.inforesearchgate.netresearchgate.net. MD simulations have been employed to study protein conformational changes upon ligand binding and analyze the stability of protein-ligand complexes over simulation times ranging from nanoseconds to microseconds dovepress.comresearchgate.netnih.govbiorxiv.org. The data generated from such studies typically include binding scores (e.g., in kcal/mol), root-mean-square deviation (RMSD) of the protein backbone and ligand, root-mean-square fluctuation (RMSF) of residues, and detailed analyses of intermolecular interactions (hydrogen bonds, hydrophobic contacts, etc.) over the simulation period.

While specific docking and MD simulation data for this compound were not prominently found in the search results, the application of these methods would involve:

Ligand Preparation: Generating a 3D structure of this compound and preparing it for simulations (e.g., assigning charges, defining rotatable bonds).

Receptor Preparation: Obtaining or modeling the 3D structure of the target receptor(s) and preparing them (e.g., protonation states, energy minimization).

Docking: Performing docking calculations to find favorable binding poses of this compound within the receptor's binding site(s).

MD Simulations: Running MD simulations on the selected docked complexes to study their stability and dynamic interactions.

The output would typically be presented in tables showing docking scores and in plots illustrating RMSD, RMSF, and interaction profiles over time.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound (4C-T-2) Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build predictive models that relate the chemical structure of compounds to their biological activity acs.org. QSAR models aim to identify and quantify the structural, physical, and chemical properties (descriptors) of molecules that are responsible for their observed activity acs.org. By analyzing a series of compounds with known activities, a mathematical model is developed that can then be used to predict the activity of new or untested compounds acs.org. This is particularly useful in drug discovery and design for prioritizing synthesis and testing of potential drug candidates acs.orgjmchemsci.com.

For this compound, QSAR modeling could be applied to a dataset of this compound derivatives (if such a dataset exists with measured biological activities) to understand how structural modifications influence activity at specific biological targets. This would involve:

Data Collection: Gathering a dataset of this compound derivatives and their experimentally determined biological activities (e.g., binding affinities, functional potencies) against a specific target.

Descriptor Calculation: Computing molecular descriptors for each compound in the dataset. These descriptors can be 1D, 2D, 3D, or even 4D (incorporating conformational flexibility) mdpi.comacs.org.

Model Building: Using statistical or machine learning techniques to build a correlation model between the descriptors and the biological activity acs.orgjmchemsci.com. Common methods include multiple linear regression, partial least squares, support vector machines, and neural networks researchgate.netjmchemsci.com.

Model Validation: Rigorously validating the built model using various statistical metrics and external test sets to ensure its predictive power and robustness jmchemsci.com.

QSAR studies on other compound series have successfully developed predictive models with good statistical parameters, such as R² (coefficient of determination), Q² (cross-validation correlation coefficient), and R²pred (external validation correlation coefficient) jst.go.jpjmchemsci.com. These studies often present tables showing the calculated descriptors, experimental and predicted activities, and the statistical parameters of the QSAR models. jst.go.jpjmchemsci.com The identified significant descriptors can provide insights into the molecular features that are important for activity, guiding the design of novel derivatives with improved properties.

While specific QSAR models for this compound derivatives were not found in the search results, a hypothetical QSAR analysis might involve:

| Compound Structure (Illustrative) | Descriptor 1 (e.g., LogP) | Descriptor 2 (e.g., H-bond Donors) | ... | Experimental Activity (e.g., pKi) | Predicted Activity (Illustrative) |

| This compound | X.XX | Y | ... | Z.ZZ | Z'.Z' |

| Derivative 1 | X₁.X₁ | Y₁ | ... | Z₁.Z₁ | Z'₁.Z'₁ |

| Derivative 2 | X₂.X₂ | Y₂ | ... | Z₂.Z₂ | Z'₂.Z'₂ |

| ... | ... | ... | ... | ... | ... |

The results would also include the QSAR equation and statistical metrics indicating the model's performance.

Prediction of this compound (4C-T-2) Binding Sites and Interaction Modes

Predicting the binding site(s) of a small molecule on a protein target is a crucial step in understanding its mechanism of action and in structure-based drug design biorxiv.org. Computational methods for binding site prediction can range from geometric approaches that identify pockets and cavities on the protein surface to energy-based methods that evaluate the interaction energy of probes with the protein chemrxiv.orgbiorxiv.org. Some methods also utilize sequence information or machine learning models trained on known protein-ligand complexes biorxiv.org.

For this compound, predicting its binding site(s) on relevant biological targets (e.g., serotonin receptors) would involve analyzing the protein structure to identify potential interaction regions. This could be done using:

Pocket Detection Algorithms: Software that identifies and characterizes binding pockets based on shape, size, and chemical properties.

Probe-based Methods: Using small molecules or chemical fragments as probes to map the interaction hotspots on the protein surface chemrxiv.org.

Ligand-based Methods: If the binding site of similar ligands is known, this information can be used to infer the potential binding site of this compound.

Machine Learning Models: Utilizing models trained on large datasets of protein-ligand complexes to predict binding residues or regions biorxiv.org.

Once potential binding sites are identified, molecular docking and dynamics simulations (as discussed in Section 6.1) are used to determine the specific interaction modes within these sites acs.org. This involves analyzing the types of interactions formed between this compound and the amino acid residues lining the binding pocket, such as hydrogen bonds, hydrophobic interactions, pi-pi stacking, and electrostatic interactions nih.govjddtonline.inforesearchgate.net.

Studies on other compounds illustrate the output of binding site prediction and interaction mode analysis. These often include visualizations of the ligand within the binding pocket, showing interacting residues and the types of interactions researchgate.netresearchgate.net. Tables may summarize key interactions, distances, and angles. researchgate.net The prediction of binding sites and interaction modes provides a molecular-level understanding of how this compound might exert its effects by interacting with specific biological targets.

For this compound, the results of such studies would aim to identify which regions of target receptors are most likely to bind the compound and describe the specific amino acids involved and the nature of the interactions (e.g., "hydrogen bond with Ser123", "hydrophobic contact with Leu456").

Quantum Chemical Calculations on this compound (4C-T-2) Molecular Conformations

Quantum chemical calculations provide a detailed understanding of the electronic structure and properties of a molecule, which are fundamental to its reactivity and interactions derpharmachemica.comresearchgate.netniscpr.res.in. These methods solve the electronic Schrödinger equation (or approximations thereof) to determine the energy and electron distribution of a molecule aip.org. For a flexible molecule like this compound, quantum chemical calculations are essential for exploring its preferred molecular conformations and the relative energies of different conformers.

Conformational analysis using quantum chemistry involves:

Generating Initial Conformations: Creating a set of possible 3D structures (conformers) for this compound by rotating around single bonds.

Geometry Optimization: Using quantum chemical methods (e.g., Density Functional Theory (DFT) with appropriate basis sets) to optimize the geometry of each initial conformation to find stable structures corresponding to energy minima on the potential energy surface derpharmachemica.comresearchgate.netniscpr.res.in.

Energy Calculations: Calculating the relative energies of the optimized conformers to determine their stability researchgate.net.

Vibrational Frequency Analysis: Performing frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain vibrational spectra derpharmachemica.comniscpr.res.in.

Property Calculations: Calculating various molecular properties for the stable conformers, such as electrostatic potential, partial charges, dipole moment, and frontier molecular orbitals (HOMO and LUMO) derpharmachemica.combohrium.comresearchgate.netniscpr.res.in.

Studies on other molecules demonstrate that quantum chemical calculations can accurately predict molecular geometries, vibrational frequencies, and electronic properties derpharmachemica.comresearchgate.netniscpr.res.in. These studies often present optimized molecular structures, tables of calculated energies and structural parameters (bond lengths, angles, dihedral angles), and graphical representations of molecular orbitals or electrostatic potential maps derpharmachemica.comniscpr.res.inresearchgate.net. Understanding the stable conformers and electronic properties of this compound is crucial for interpreting its interactions with biological targets, as the conformation and electronic distribution influence binding affinity and reactivity.

For this compound, quantum chemical calculations would aim to:

Identify the lowest-energy (most stable) conformers.

Determine the energy barriers between different conformers.

Calculate the distribution of electron density and partial charges, which are important for electrostatic interactions.

Analyze the frontier molecular orbitals (HOMO and LUMO), which provide insights into the molecule's reactivity.

The results would typically be presented in tables showing the relative energies of conformers and key structural parameters, and potentially images of the optimized structures and calculated properties.

Analytical and Bioanalytical Methodologies for Ay9hdq4a2h 4c T 2

Chromatographic Techniques for Separation and Identification of AY9Hdq4A2H (4C-T-2)

Chromatographic methods are fundamental in forensic toxicology for separating complex mixtures and identifying individual substances. oup.com Gas chromatography and liquid chromatography, particularly when coupled with mass spectrometry, are considered gold-standard techniques for the analysis of novel psychoactive substances like this compound. oup.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds, including phenethylamine (B48288) derivatives. nih.gov For a compound like this compound, analysis by GC-MS would provide information on its retention time, which is characteristic under specific chromatographic conditions, and its mass spectrum, which offers a molecular fingerprint based on its fragmentation pattern. mdpi.com

Sample Preparation and Derivatization: Analysis of phenethylamines like 4C-T-2 often requires a derivatization step to improve their thermal stability and chromatographic properties. Reagents such as pentafluoropropionic anhydride (PFPA) or acetic anhydride are commonly used to derivatize the primary amine group, making the molecule more volatile and less prone to peak tailing. oup.comumich.edu

Instrumentation and Parameters: The analysis is typically performed on a capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS or equivalent), which separates compounds based on their boiling points and polarity. wvu.edu The mass spectrometer fragments the eluted molecules using electron ionization (EI), and the resulting fragmentation pattern is used for identification. mdpi.com While specific data for this compound is not widely published, typical GC-MS parameters for related phenethylamines are well-documented.

Table 1: Illustrative GC-MS Parameters for Phenethylamine Analysis

| Parameter | Typical Value |

|---|---|

| GC Column | 30 m x 0.25 mm x 0.25 µm 5% phenyl-methylpolysiloxane |

| Injection Mode | Splitless or Split (e.g., 40:1) |

| Injection Port Temp. | 250 °C - 280 °C |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Oven Program | Initial temp 80-150°C, ramped to 280-300°C at 15-25°C/min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-600 |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a preferred method for analyzing novel psychoactive substances due to its high sensitivity, selectivity, and applicability to non-volatile and thermally labile compounds. nih.govnih.gov Unlike GC-MS, LC-MS/MS typically does not require derivatization for polar compounds like this compound. researchgate.net

Chromatographic Separation: The separation is usually achieved using a reversed-phase column (e.g., C18) with a gradient elution. The mobile phase commonly consists of a mixture of an aqueous component (like water with 0.1% formic acid or an ammonium formate buffer) and an organic solvent (such as methanol or acetonitrile). researchgate.netunitedchem.com

Mass Spectrometric Detection: Detection is most often performed with an electrospray ionization (ESI) source in positive ion mode. Tandem mass spectrometry, using a triple quadrupole instrument, allows for highly selective detection through Multiple Reaction Monitoring (MRM). In this mode, a specific precursor ion (typically the protonated molecule [M+H]⁺) is selected and fragmented in a collision cell, and one or more characteristic product ions are monitored. This provides a high degree of confidence in the identification and quantification of the analyte. researchgate.net

Table 2: Illustrative LC-MS/MS Parameters for Phenethylamine Analysis

| Parameter | Typical Value |

|---|---|

| LC Column | C18 or Polar-RP (e.g., 100 mm x 2.1 mm, 3 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water or 1 mM Ammonium Formate |

| Mobile Phase B | 0.1% Formic Acid in Methanol or Acetonitrile |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Spectroscopic Methods for Structural Elucidation and Quantification of this compound (4C-T-2)

Spectroscopic techniques are indispensable for the definitive structural confirmation of new chemical entities and can also be adapted for quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the exact molecular structure of a compound. emerypharma.com Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC) experiments would be necessary to unambiguously confirm the identity and structure of a synthesized batch of this compound. wikipedia.org

¹H NMR: This would reveal the number of different types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling. Key signals would be expected for the aromatic protons, the methoxy (B1213986) groups, the ethyl and ethylthio groups, and the protons on the aliphatic chain.

¹³C NMR: This spectrum would show signals for each unique carbon atom in the molecule, providing information about the carbon skeleton.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. scribd.com For this compound, the IR spectrum would be expected to show characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C-O stretching of the methoxy ethers, and C-S stretching of the ethylthio group. The region from 1450 to 600 cm⁻¹ is known as the fingerprint region and provides a unique pattern for the molecule as a whole. google.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for compounds with chromophores, such as the substituted benzene ring in this compound. The absorption maxima (λmax) are characteristic of the compound's electronic structure. For the closely related compound 2C-T-2, reported λmax values are 255 and 305 nm, and similar values would be expected for this compound. caymanchem.com

Development of Immunoassays for this compound (4C-T-2) Detection in Research Samples

Immunoassays are screening tools that use antibodies to detect the presence of a specific drug or drug class. myadlm.org They are often used for initial, rapid screening of biological samples due to their speed and ease of use, though positive results typically require confirmation by a more specific method like LC-MS/MS. clinicallab.com

The development of a specific immunoassay for this compound would involve synthesizing a hapten (a modified version of the 4C-T-2 molecule) and conjugating it to a carrier protein to produce an immunogen. This immunogen would then be used to generate antibodies that specifically recognize 4C-T-2. nih.gov

Currently, there are no commercially available immunoassays specifically designed for this compound. However, existing immunoassays for amphetamines or phenethylamines might exhibit some degree of cross-reactivity with 4C-T-2 due to structural similarities. researchgate.net The extent of this cross-reactivity would need to be experimentally determined. An increase in false-positive results from a general amphetamine immunoassay screen could potentially indicate the emergence of a new, cross-reacting phenethylamine like 4C-T-2 in the population. myadlm.org

Table of Compound Names

| Abbreviation/Code | Full Chemical Name |

| This compound / 4C-T-2 | 2,5-dimethoxy-4-ethylthio-α-ethylphenethylamine |

| 2C-T-2 | 4-ethylthio-2,5-dimethoxyphenethylamine |

| PFPA | Pentafluoropropionic anhydride |

| GC-MS | Gas Chromatography-Mass Spectrometry |

| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry |

| NMR | Nuclear Magnetic Resonance |

| IR | Infrared |

| UV-Vis | Ultraviolet-Visible |

Microdialysis and In Vivo Sampling Techniques for Pharmacokinetic Studies of this compound (4C-T-2) in Research Models

The investigation of the pharmacokinetic profile of novel psychoactive substances such as this compound (4C-T-2), a substituted phenethylamine, is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) within a living organism. While specific in-depth pharmacokinetic analyses of 4C-T-2 are not extensively documented in publicly available literature, the methodologies employed for structurally similar compounds, particularly those in the 2C-T series, provide a robust framework for how such studies would be designed and executed. This section details the application of microdialysis and other in vivo sampling techniques for the pharmacokinetic study of 4C-T-2 in research models, primarily focusing on rodent models which are commonly used in the preclinical assessment of drug candidates.

Microdialysis is a minimally invasive in vivo sampling technique that allows for the continuous measurement of unbound drug concentrations in the extracellular fluid of specific tissues. conicet.gov.arnih.govnih.gov This is particularly advantageous for pharmacokinetic studies as it is the unbound fraction of a drug that is generally considered to be pharmacologically active. conicet.gov.ar The technique involves the implantation of a small, semipermeable membrane probe into the tissue of interest, such as the brain or subcutaneous tissue, or directly into a blood vessel. nih.govucl.ac.be

For a compound like 4C-T-2, a typical preclinical pharmacokinetic study using microdialysis in a rat model would involve several key steps. A microdialysis probe would be surgically implanted into the target tissue, for instance, the striatum of the brain to assess central nervous system exposure, and/or a peripheral blood vessel to determine systemic concentrations. ucl.ac.be Following a recovery period, a known dose of 4C-T-2 would be administered to the freely moving animal.

The probe is then perfused with a physiological solution at a slow, constant flow rate. Small molecules like 4C-T-2 will diffuse across the semipermeable membrane from the extracellular fluid into the perfusate, driven by the concentration gradient. The collected dialysate is then analyzed at predetermined time intervals to generate a concentration-time profile of the unbound drug.

Analytical Methodologies for Dialysate Analysis

The analysis of the minute concentrations of 4C-T-2 in the collected microdialysate requires highly sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and effective methods for the detection and quantification of phenethylamine derivatives in biological samples.

A hypothetical LC-MS/MS method for the analysis of 4C-T-2 in microdialysate samples is outlined in the interactive table below.

| Parameter | Condition |

|---|---|

| Chromatographic Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Initial 5% B, linear ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Monitored Transitions (MRM) | Precursor ion > Product ion 1, Precursor ion > Product ion 2 (specific m/z values would be determined experimentally) |

| Internal Standard | A structurally similar compound, ideally a deuterated analog of 4C-T-2 |

In Vivo Sampling and Pharmacokinetic Data

Beyond microdialysis, traditional blood sampling methods can also be employed to determine the total plasma concentration of 4C-T-2. In rodent models, this can be achieved through serial sampling from the tail vein or via a surgically implanted catheter. These samples would then be processed to plasma and analyzed using a validated bioanalytical method, likely LC-MS/MS.

The data obtained from these in vivo sampling techniques would be used to construct a pharmacokinetic profile of 4C-T-2. The interactive table below presents hypothetical pharmacokinetic parameters for 4C-T-2 in a rat model, based on data typically observed for related phenethylamine compounds.

| Pharmacokinetic Parameter | Value | Unit |

|---|---|---|

| Cmax (Maximum Concentration) | 150 | ng/mL |

| Tmax (Time to Maximum Concentration) | 1.5 | hours |

| AUC (Area Under the Curve) | 750 | ng*h/mL |

| t1/2 (Half-life) | 4.2 | hours |

| Volume of Distribution (Vd) | 3.5 | L/kg |

| Clearance (CL) | 0.58 | L/h/kg |

It is important to note that while these tables provide a representative example of the analytical methods and pharmacokinetic data that would be generated, specific values for 4C-T-2 would need to be determined through dedicated experimental studies. The combination of microdialysis for unbound tissue concentrations and traditional blood sampling for total plasma concentrations would provide a comprehensive understanding of the pharmacokinetic properties of this compound (4C-T-2) in a research setting.

Emerging Research Applications of Ay9hdq4a2h 4c T 2 As a Chemical Probe

Use of AY9Hdq4A2H (4C-T-2) in Receptor Characterization and Pharmacological Tool Development

This compound (4C-T-2) has been investigated for its interactions with a range of receptors, serving as a tool to characterize receptor binding profiles and contribute to pharmacological tool development. Studies have examined its affinity for numerous targets, including various serotonin (B10506) receptor subtypes, adrenergic receptors, dopamine (B1211576) receptors, histamine (B1213489) receptors, muscarinic receptors, imidazoline (B1206853) receptors, and sigma receptors. wikipedia.org

Research indicates that 4C-T-2 acts as an agonist at serotonin 5-HT₂ receptors, including the 5-HT₂A and 5-HT₂C subtypes. wikipedia.org Receptor binding data provides insights into the potential mechanisms of action of compounds like 4C-T-2 and can help in classifying their pharmacological profiles.

The following table summarizes some reported binding affinities (Ki values) for 4C-T-2 at various receptors:

| Target | Affinity (Ki, nM) |

| 5-HT1A | 5,339 |

| 5-HT2A | 274 |

| 5-HT2B | 58.1 |

| 5-HT2C | 469 |

| 5-HT5A | 1,587 |

| 5-HT7 | 3,829 |

| β2 | 124.9 |

| D3 | 1,273 |

| I1 | 946.5 |

| σ1 | 514.6 |

*Note: Smaller Ki values indicate higher binding affinity. wikipedia.org

This data highlights the affinity of 4C-T-2 for certain serotonin receptor subtypes, particularly 5-HT₂A, 5-HT₂B, and 5-HT₂C, as well as some affinity for β₂ adrenergic, D₃ dopamine, imidazoline I₁, and sigma σ₁ receptors. wikipedia.org Such characterization is crucial in understanding how this compound might interact with biological targets and in potentially developing more selective pharmacological tools. The development of pharmacological tools often involves understanding the detailed interactions of compounds with specific receptor subtypes to probe their functions in biological systems. researchgate.netnih.gov

Role of this compound (4C-T-2) in Studying Serotonergic System Dynamics

The serotonergic system, modulated by serotonin (5-HT) and its various receptors, plays a crucial role in numerous physiological and cognitive functions. biorxiv.orgnih.gov Studying the dynamics of this system involves investigating how serotonin levels, receptor activity, and neuronal signaling change in response to various stimuli or conditions. frontiersin.orgnih.gov

Given that this compound (4C-T-2) acts as an agonist at several serotonin receptor subtypes, particularly 5-HT₂ receptors, it can be utilized as a chemical probe to perturb the serotonergic system and observe the resulting effects. wikipedia.org By activating specific receptor pathways, researchers can gain insights into the downstream signaling cascades and functional consequences mediated by these receptors.

Research into serotonergic system dynamics often involves examining changes in serotonin levels, receptor expression, and neuronal firing patterns. nih.govfrontiersin.orgnih.gov Compounds like 4C-T-2, with known receptor activity, can be used in experimental settings to stimulate specific components of this system, helping to unravel the complex interplay between different receptor subtypes and their roles in regulating behavior and physiological processes. Understanding these dynamics is essential for comprehending the mechanisms underlying various neurological and psychiatric disorders and for developing targeted therapies. nih.govplos.org

This compound (4C-T-2) as a Lead Compound for Novel Therapeutic Design (Preclinical Context)

In the preclinical phase of drug discovery, lead compounds are identified and optimized for their potential therapeutic properties. biostock.seadragos-pharma.comijnrd.org A lead compound is a molecule that shows promising activity against a specific biological target and serves as a starting point for the design of novel therapeutic agents. justintimemedicine.com The process of lead optimization involves modifying the chemical structure of the lead compound to improve its potency, selectivity, pharmacokinetic properties, and safety profile. ijnrd.orgbruker.com

Given the observed activity of this compound (4C-T-2) at serotonin receptors, particularly the 5-HT₂ subtypes, it could potentially serve as a lead compound for the design of novel therapeutics targeting these receptors. wikipedia.org Research in this area would involve structure-activity relationship (SAR) studies to understand how modifications to the 4C-T-2 molecule affect its binding affinity and functional activity at different receptors. bruker.com

Preclinical studies would then evaluate the optimized lead compounds in in vitro and in vivo models to assess their efficacy and pharmacokinetics. biostock.seadragos-pharma.com The goal would be to develop compounds with improved selectivity for specific receptor subtypes and favorable properties for potential therapeutic use, while strictly excluding information related to human dosage or safety. ijnrd.orgbruker.comfrontiersin.org The preclinical context focuses on understanding the compound's interaction with biological systems and its potential mechanisms of action before any human trials are considered. biostock.seadragos-pharma.com

Challenges and Future Directions in Ay9hdq4a2h 4c T 2 Academic Research

Elucidating Full Receptorome Interactions of AY9Hdq4A2H (4C-T-2)

A key challenge in the study of this compound (4C-T-2) involves fully elucidating its interactions across the entire human receptorome. While initial research has provided insights into its binding affinities at a limited set of receptors, a comprehensive understanding of its complete receptor interaction profile remains an area for future research.

Studies have indicated that 4C-T-2 interacts with a range of receptors, including serotonin (B10506) receptors such as 5-HT1A, 5-HT2A, and 5-HT2C. researchgate.net It has been reported to act as a serotonin 5-HT2 receptor agonist, specifically at the 5-HT2A and 5-HT2C subtypes. researchgate.net Beyond serotonin receptors, interactions with β2, D3, I1, and σ1 receptors have also been noted. researchgate.net

Early broad assays of psychedelic compounds, including 4C-T-2, against a panel of receptors, transporters, and ion channels have demonstrated that these compounds can interact with a diverse set of sites, suggesting that they may not be as selective as once believed. researchgate.netresearchgate.netwikidoc.org This highlights the need for more extensive receptor profiling of 4C-T-2 to understand the full scope of its potential interactions and downstream effects.

Table 1 provides a summary of some reported binding affinities for 4C-T-2.

| Target | Affinity (Ki, nM) |

| 5-HT1A | 5,339 |

| 5-HT2A | 274 |

| 5-HT2B | 58.1 |

| 5-HT2C | 469 |

| 5-HT5A | 1,587 |

| 5-HT7 | 3,829 |

| β2 | 124.9 |

| D3 | 1,273 |

| I1 | 946.5 |

| σ1 | 514.6 |

Note: Data compiled from search result researchgate.net. Ki values represent equilibrium dissociation constants; lower values indicate higher binding affinity. ND indicates not determined.

Future research should aim to conduct comprehensive high-throughput screening across a wider array of receptors, enzymes, transporters, and ion channels to build a complete receptorome interaction profile for 4C-T-2. This would provide a more complete picture of its polypharmacology and potential for off-target effects.

Investigating Novel Biosynthetic Pathways Related to this compound (4C-T-2)

The investigation of novel biosynthetic pathways related to this compound (4C-T-2) represents another area for academic exploration. While 4C-T-2 is described as a synthetic compound researchgate.net, research could potentially focus on identifying or engineering biological systems capable of producing this compound or related analogues.

Current literature discusses the biosynthesis of other natural products, such as the alkaloids berberine (B55584) and noscapine, in plants and engineered microorganisms. nucleos.comresearchgate.net These studies demonstrate the potential for elucidating and reconstituting complex biosynthetic routes. While a patent mentions "biosynthetic process" in the context of 4C-T-2 google.com, specific academic research detailing novel biosynthetic pathways for the production of 4C-T-2 was not found in the consulted sources.

Future directions could involve exploring potential enzymatic reactions that could lead to the formation of the 4C-T-2 structure, or investigating whether related compounds exist in nature that share structural similarities and could provide clues to potential biosynthetic routes. Synthetic biology approaches could also be employed to engineer microorganisms for the production of 4C-T-2 or its precursors.

Advanced In Silico Modeling for Predicting this compound (4C-T-2) Activity and Selectivity

Advanced in silico modeling techniques offer powerful tools for predicting the activity and selectivity of chemical compounds, and their application to this compound (4C-T-2) is a significant area for future research. Computational methods, such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, can provide valuable insights into how 4C-T-2 interacts with its targets at a molecular level.

Future research should leverage these computational approaches to build predictive models for 4C-T-2's interactions with a wide range of biological targets. This could aid in understanding the molecular basis for its observed affinities and potentially predict interactions with receptors not yet experimentally tested. Such modeling could also help in designing analogues with improved selectivity profiles. Challenges in this area include the need for accurate structural data for target proteins and robust experimental data for model validation.

Exploring Unique Pharmacological Properties of this compound (4C-T-2) Beyond Canonical Receptor Activation

Exploring the unique pharmacological properties of this compound (4C-T-2) beyond canonical receptor activation presents an intriguing avenue for academic research. While 4C-T-2 is known to interact with serotonin receptors, particularly 5-HT2A, which are typically associated with psychedelic effects, it has been reported to be non-hallucinogenic. researchgate.netholybooks.com This deviation from the expected effects of a 5-HT2A agonist suggests the presence of unique pharmacological characteristics.

The observation that alpha-ethylated phenethylamines, including 4C-T-2, tend to exhibit reduced or absent psychedelic effects compared to their alpha-methylated counterparts is a notable finding. wikipedia.orggoogle.com This could be due to differences in binding mode, efficacy, kinetics of interaction, or engagement with other signaling pathways beyond canonical G protein coupling.

Future research could investigate the precise mechanisms underlying the reported lack of hallucinogenic effects despite 5-HT2A affinity. This might involve studying biased agonism, where the compound selectively activates certain downstream signaling pathways over others, or exploring interactions with other proteins or cellular processes that modulate the functional outcome of receptor binding. Research could also investigate other potential pharmacological effects of 4C-T-2 that are independent of its known receptor interactions or represent novel mechanisms of action.

Q & A

Q. How to structure a manuscript on this compound for high-impact journals?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.